molecular formula C23H29N3O5S B11180679 1-(1-methoxypropan-2-yl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide

1-(1-methoxypropan-2-yl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide

Cat. No.: B11180679
M. Wt: 459.6 g/mol
InChI Key: MJOBLOXWQQFJDG-UHFFFAOYSA-N
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Description

1-(1-Methoxypropan-2-yl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and a sulfamoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methoxypropan-2-yl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is often introduced through a sulfonation reaction using reagents like chlorosulfonic acid.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxypropan-2-yl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium hydride in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or sulfamides.

Scientific Research Applications

1-(1-Methoxypropan-2-yl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-methoxypropan-2-yl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that recognize the pyrrolidine or sulfamoyl groups.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methoxypropan-2-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide: Lacks the sulfamoyl group, making it less versatile.

    1-(1-Methoxypropan-2-yl)-5-oxo-N-{4-[(methylsulfamoyl]phenyl}pyrrolidine-3-carboxamide: Contains a methylsulfamoyl group instead of a phenylethylsulfamoyl group, which may alter its biological activity.

Uniqueness

1-(1-Methoxypropan-2-yl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide is unique due to its combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.

Properties

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

IUPAC Name

1-(1-methoxypropan-2-yl)-5-oxo-N-[4-(2-phenylethylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H29N3O5S/c1-17(16-31-2)26-15-19(14-22(26)27)23(28)25-20-8-10-21(11-9-20)32(29,30)24-13-12-18-6-4-3-5-7-18/h3-11,17,19,24H,12-16H2,1-2H3,(H,25,28)

InChI Key

MJOBLOXWQQFJDG-UHFFFAOYSA-N

Canonical SMILES

CC(COC)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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